molecular formula C10H12O B1664044 2-Allyl-4-methylphenol CAS No. 6628-06-4

2-Allyl-4-methylphenol

Cat. No. B1664044
CAS RN: 6628-06-4
M. Wt: 148.2 g/mol
InChI Key: JVXJWGPWQBPZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-p-cresol is a biochemical.

Scientific Research Applications

Antioxidant and Biological Activities

  • 2-Allyl-4-methylphenol derivatives exhibit significant antioxidant properties, comparable or superior to those of butylated hydroxytoluene and vitamin C. These derivatives demonstrate a dose-dependent antiproliferative effect on human uterine carcinoma cells, suggesting potential for experimental cancer treatments (Mastelić et al., 2008).

Material Science Applications

  • In material science, this compound is used to synthesize thermosetting polymers with low dielectric constants and dielectric loss, indicating potential applications in electronics (Nunoshige et al., 2007).

Chemistry of Alkylphenol Derivatives

  • The chemical properties of this compound derivatives, such as their roleas hydrogen bond acceptors, have been studied to understand their conformational preferences and chemical reactivity (Schaefer et al., 1979).

Applications in Nanotechnology

  • The compound has been used in the green synthesis of copper oxide nanoflowers, demonstrating applications in photocatalytic degradation and antibacterial activities, highlighting its potential in environmental and health-related applications (Siddiqui et al., 2020).

Anticancer Research

  • Derivatives of this compound have been investigated for their anticancer activities, with certain derivatives showing significant cytotoxicity against breast cancer cells, suggesting a role in developing new anticancer therapies (Alam, 2022).

Catalysis and Organic Synthesis

  • The allylic groups of this compound derivatives have been studied for their reactivity in various catalytic processes, contributing to advancements in organic synthesis (Takahashi et al., 1972).

Polymer Science

  • In polymer science, this compound is used to synthesize high-performance polymers with improved thermal stability and dielectric properties, indicating its importance in developing advanced materials (Fukuhara et al., 2004).

Biochemical and Biomedical Studies

  • Research on this compound derivatives has contributed to understanding the mechanisms of antioxidant and prooxidant actions and their effects on cytotoxicity, which is significant for biomedical applications (Fujisawa et al., 2002).

properties

IUPAC Name

4-methyl-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJWGPWQBPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216478
Record name 2-Allyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6628-06-4
Record name 2-Allyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allyl-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Allyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-allyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ALLYL-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZKZ3DMF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Allyl-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Allyl-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Allyl-4-methylphenol
Reactant of Route 5
2-Allyl-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Allyl-4-methylphenol

Q & A

Q1: What is the significance of 2-Allyl-4-methylphenol in essential oil research?

A: this compound features as a significant component in the essential oil of certain plants. For example, it constitutes 6.44% of the essential oil extracted from Deverra tortuosa, a plant known for its medicinal properties. [] This oil exhibited potent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture. [] Further research is needed to isolate the specific contribution of this compound to the overall antifungal effect.

Q2: How does the structure of this compound influence its polymerization behavior?

A: The presence of both allyl and phenolic functional groups in this compound makes it a suitable monomer for polymerization reactions. Research demonstrates its successful use in generating polyphenylene oxide (PPO) films on platinum electrodes. [] The study highlighted the impact of factors like solvent composition and concentration ratios on the resulting film properties. [] Specifically, thicker, more porous films were obtained from methanol/water solutions, while thinner, insulating films resulted from aqueous KOH solutions. [] This control over film characteristics showcases the potential of this compound in material science applications.

Q3: Can this compound be used to modify the properties of other polymers?

A: Yes, this compound can be utilized to improve the properties of existing polymers. For example, it acts as a modifying agent for bismaleimide resins. [] When incorporated into these resins, it leads to desirable characteristics like lower softening points, enhanced solubility in acetone, and improved toughness. [] This modification significantly enhances the processing characteristics and overall performance of the final resin product. []

Q4: Can microwave heating be used to accelerate reactions involving this compound?

A: Yes, microwave heating can significantly enhance the rate of reactions involving this compound. A study focusing on the Claisen rearrangement of allyl phenyl ethers demonstrated that using microwave heating at 200°C in DMF increased the reaction rate for this compound formation by 60 times compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis for developing more efficient and time-saving protocols involving this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.